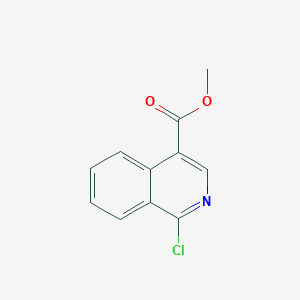

Methyl 1-chloroisoquinoline-4-carboxylate

描述

Overview of Isoquinoline (B145761) Derivatives in Chemical Science

Isoquinoline is a heterocyclic aromatic organic compound, a structural isomer of quinoline (B57606), which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. organic-chemistry.org This core structure is the foundation for a vast array of derivatives that have found indispensable roles in various facets of chemical science.

Significance in Organic Synthesis

Isoquinoline and its derivatives are fundamental building blocks in organic synthesis. Their unique structural and electronic properties make them versatile synthons for the construction of more complex molecular architectures. rsc.org The isoquinoline nucleus is a common feature in many natural products, particularly alkaloids, and synthetic methodologies to construct and functionalize this scaffold are a continuous area of investigation for organic chemists. nih.gov The development of novel synthetic routes, including those utilizing transition metal catalysts, has expanded the toolkit for creating diverse isoquinoline derivatives. numberanalytics.com

Relevance in Medicinal Chemistry and Drug Development

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the discovery and development of a wide range of therapeutic agents. rsc.org Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.gov Their presence in numerous natural and synthetic compounds with significant biological activity underscores their importance in the quest for new medicines. rsc.org

Academic Context and Research Landscape of Methyl 1-chloroisoquinoline-4-carboxylate

This compound is a specific derivative that has garnered attention for its potential as a reactive intermediate and a biologically active molecule. Its structure, featuring a chloro group at the 1-position and a methyl ester at the 4-position, offers multiple sites for chemical modification, making it a valuable tool in synthetic and medicinal chemistry research.

Below are the key chemical properties of this compound:

| Property | Value |

| CAS Number | 37497-86-2 |

| Molecular Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.64 g/mol |

Historical Perspectives in Isoquinoline Research

The study of isoquinoline chemistry dates back to the late 19th century, with many foundational synthetic methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions being developed during this period. These classical methods laid the groundwork for the synthesis of a vast number of isoquinoline derivatives. Over the decades, research has evolved from the isolation and structural elucidation of naturally occurring isoquinoline alkaloids to the development of sophisticated synthetic strategies that allow for precise control over the substitution pattern and stereochemistry of the isoquinoline core.

Current Research Trends and Future Directions

Current research on isoquinoline derivatives is heavily focused on the development of more efficient and sustainable synthetic methods, including C-H activation and photoredox catalysis, to access novel analogues. ijpsjournal.com There is also a significant emphasis on exploring the therapeutic potential of isoquinoline-based compounds for a range of diseases. nih.gov

Within this landscape, this compound is positioned as a valuable research chemical. One notable area of investigation is its potential role as an antagonist of the prostanoid receptor and a selective inhibitor of cyclooxygenase-2 (COX-2). biosynth.com This activity suggests its potential as a lead compound for the development of anti-inflammatory agents.

A documented synthetic route to this compound involves the treatment of a precursor with phosphorus oxychloride (POCl₃). chemicalbook.com

Detailed Research Findings for this compound

| Research Area | Findings |

| Biological Activity | Acts as a prostanoid receptor antagonist. biosynth.com |

| Exhibits selective affinity for COX-2 over COX-1. biosynth.com | |

| Inhibits the production of inflammatory molecules like leukotrienes. biosynth.com | |

| Has been shown to inhibit chemotaxis in mice. biosynth.com | |

| Synthetic Utility | The chloro group at the 1-position is a reactive site for nucleophilic substitution reactions. |

| The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. |

The future of research involving this compound will likely involve its use as a scaffold to generate libraries of new compounds for biological screening. The reactivity of the C1-chloro substituent makes it an ideal handle for diversification through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents at this position. Further investigation into its mechanism of action as a COX-2 inhibitor and exploration of its potential in other therapeutic areas are also anticipated research directions. The development of more efficient and scalable syntheses of this compound will also be crucial for its broader application in academic and industrial research. numberanalytics.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 1-chloroisoquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)9-6-13-10(12)8-5-3-2-4-7(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJDBMFLRYQTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391597 | |

| Record name | Methyl 1-chloroisoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37497-86-2 | |

| Record name | 4-Isoquinolinecarboxylic acid, 1-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37497-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-chloroisoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37497-86-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for Methyl 1 Chloroisoquinoline 4 Carboxylate

Established Synthetic Routes and Reaction Mechanisms

The most common and well-documented methods for the synthesis of Methyl 1-chloroisoquinoline-4-carboxylate rely on a sequential functional group transformation of a pre-formed isoquinoline (B145761) core.

A primary route to introducing the chlorine atom at the C1 position of the isoquinoline ring involves the treatment of an appropriate isoquinoline precursor with a chlorinating agent. A common starting material for this transformation is an isoquinoline derivative bearing an oxygen-containing functional group at the 1-position, such as a hydroxyl group or an N-oxide.

A more direct precursor is 1-hydroxyisoquinoline-4-carboxylic acid or its corresponding methyl ester. The treatment of such a 1-hydroxyisoquinoline (B23206) derivative with phosphorus oxychloride (POCl₃) effectively replaces the hydroxyl group with a chlorine atom. A known procedure involves stirring a mixture of the 1-hydroxyisoquinoline precursor in POCl₃ at elevated temperatures, typically around 100°C, for a couple of hours. chemicalbook.com The excess POCl₃ is then removed under vacuum, and the residue is worked up to isolate the chlorinated product.

Reaction Conditions for Chlorination of 1-Hydroxyisoquinoline Precursor:

| Reagent/Parameter | Condition |

| Substrate | Methyl 1-oxo-1,2-dihydro-4-isoquinolinecarboxylate |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |

| Temperature | 100°C |

| Reaction Time | ~2 hours |

| Work-up | Concentration, dissolution in CHCl₃, washing with aq. NaHCO₃ |

This interactive table summarizes the typical reaction conditions for the chlorination step.

Following the successful chlorination of the isoquinoline ring, the carboxylic acid moiety at the 4-position is converted to its methyl ester. This is typically achieved through a Fischer esterification reaction.

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.commasterorganicchemistry.com In this specific case, 1-chloroisoquinoline-4-carboxylic acid is reacted with an excess of methanol (B129727) in the presence of a strong acid catalyst. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, methanol is often used as the solvent to ensure it is in large excess. masterorganicchemistry.com

Both concentrated sulfuric acid (H₂SO₄) and anhydrous hydrochloric acid (HCl) are commonly used as catalysts for Fischer esterification. masterorganicchemistry.comyoutube.com The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. youtube.com

The general mechanism involves the following key steps:

Protonation of the carbonyl oxygen of the carboxylic acid.

Nucleophilic attack of methanol on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking methanol moiety to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final methyl ester and regenerate the acid catalyst.

While specific procedural details for the esterification of 1-chloroisoquinoline-4-carboxylic acid are not extensively detailed in the provided search results, standard laboratory procedures for Fischer esterification can be applied. This typically involves refluxing the carboxylic acid in methanol with a catalytic amount of sulfuric or hydrochloric acid until the reaction is complete, followed by an aqueous work-up to remove the excess acid and unreacted carboxylic acid. operachem.com

Esterification of 1-Chloroisoquinoline-4-carboxylic Acid with Methanol

Advanced Synthetic Strategies and Methodological Innovations

Modern organic synthesis has seen the development of powerful new methods for the construction of complex molecules, with metal-catalyzed reactions playing a prominent role.

Palladium-catalyzed reactions, in particular, have emerged as a versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds, offering novel approaches to the synthesis of substituted heterocyclic systems like isoquinolines.

Palladium-catalyzed cross-coupling reactions provide a powerful platform for the synthesis of functionalized isoquinolines. These methods often involve the coupling of a pre-functionalized aryl halide with a suitable coupling partner. For the synthesis of this compound, one could envision a strategy involving the palladium-catalyzed carboxylation or carbomethoxylation of a suitably substituted 1-chloroisoquinoline (B32320) derivative.

While a direct palladium-catalyzed synthesis of this compound is not explicitly described in the provided search results, related transformations have been reported. For instance, palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) has been successfully achieved to produce isoquinoline-1-carboxamides. mdpi.com This demonstrates the feasibility of introducing a carbonyl group at the 1-position of an isoquinoline ring using palladium catalysis.

Another relevant approach is the palladium-catalyzed α-arylation of ketones, which has been utilized for the synthesis of a variety of substituted isoquinolines. nih.gov This methodology allows for the convergent assembly of the isoquinoline core from readily available precursors. Furthermore, palladium-catalyzed C-H activation and annulation reactions have been developed for the synthesis of isoquinolinones, which are related structures. mdpi.com

Although a specific palladium-catalyzed route to this compound is yet to be prominently featured in the literature, the existing body of work on palladium-catalyzed functionalization of isoquinolines suggests that such a strategy is a viable and promising area for future research. This could potentially involve the palladium-catalyzed coupling of a 1-chloroisoquinoline derivative with a source of carbon monoxide and methanol, or the direct C-H carboxylation of a 1-chloroisoquinoline at the 4-position followed by esterification.

Exploration of Metal-Catalyzed Reactions

Copper-Catalyzed Annulation Protocols

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of isoquinoline derivatives due to the low cost and low toxicity of copper salts. researchgate.net These protocols often involve the annulation of readily available starting materials. A notable copper-catalyzed domino three-component reaction utilizes terminal alkynes, 2-bromoaryl aldehydes or ketones, and acetamide (B32628) to produce isoquinolines. acs.org This process proceeds through a sequence of Sonogashira coupling, condensation, 6-endo-dig cyclization, elimination, and hydrolysis, using acetamide as the nitrogen source. acs.org The use of CuI as a catalyst and NaOH as a base has proven effective for this transformation. acs.org

Another efficient method involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, which can selectively yield isoquinolines or isoquinoline N-oxides. nih.gov This approach is notable for proceeding without the need for organic solvents, additives, or ligands, highlighting its green chemistry credentials. nih.gov The reaction is triggered by the selective cleavage of either the N–O or O–H bond of the oxime, depending on the presence of a protecting group. nih.gov

| Catalyst | Reactants | Solvent | Key Features |

| CuI | Terminal alkynes, 2-bromoaryl aldehydes/ketones, acetamide | Water | Domino three-component reaction, palladium and ligand-free. acs.org |

| Cu(I) | (E)-2-alkynylaryl oxime derivatives | Water | Selective synthesis of isoquinolines or isoquinoline N-oxides, no organic solvent required. nih.gov |

Nickel-Catalyzed Tandem Reactions

Nickel catalysis offers a valuable alternative for the synthesis of isoquinoline-containing structures. An efficient Mizoroki–Heck/amination cascade reaction of o-dihaloarenes with cyclic imines has been developed using a combination of nickel and a sterically bulky N-heterocyclic carbene (NHC) ligand. acs.org This protocol allows for the synthesis of a variety of indolo[2,1-a]isoquinolines from accessible starting materials. acs.org Mechanistic studies suggest a pathway involving the oxidative addition of the o-dihaloarene to the Ni(0) species, followed by a Mizoroki–Heck reaction and subsequent intermolecular amination. acs.org

Stereoselective Synthesis Approaches

The stereoselective synthesis of isoquinoline derivatives is of paramount importance, particularly for the preparation of chiral alkaloids and pharmaceuticals. rsc.orgacs.org While direct stereoselective methods for this compound are not extensively detailed in the provided context, general strategies for achieving stereoselectivity in isoquinoline synthesis often involve the use of chiral catalysts or auxiliaries. rsc.org Traditional methods like the Bischler–Napieralski and Pictet–Spengler reactions can be modified for stereocontrol. rsc.orgacs.org Modern approaches often rely on catalytic asymmetric reactions to construct the chiral centers within the isoquinoline framework. acs.org

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of isoquinolines to develop more environmentally benign processes. A notable example is the use of a Ru(II)/PEG-400 system as a homogeneous and recyclable catalyst for the synthesis of 1-phenyl isoquinoline derivatives. This method utilizes a biodegradable solvent (PEG-400) and features a simple extraction procedure, high atom economy, and a reusable catalytic system.

Furthermore, rhodium(III)-catalyzed C‒H activation and annulation reactions performed in ethanol (B145695) at room temperature represent another green approach to isoquinolone synthesis. chemistryviews.org This method avoids the need for stoichiometric external oxidants and operates under mild conditions. chemistryviews.org The copper-catalyzed synthesis of isoquinolines in water, as mentioned earlier, is also a prime example of a green synthetic protocol. nih.gov

| Approach | Catalyst/Solvent System | Key Green Features |

| Homogeneous Recyclable Catalysis | Ru(II)/PEG-400 | Biodegradable solvent, reusable catalyst, high atom economy. |

| C‒H Activation/Annulation | [Cp*RhCl2]2 / Ethanol | Biomass-derived solvent, mild conditions, no external oxidants. chemistryviews.org |

| Intramolecular Cyclization | Cu(I) / Water | No organic solvent, additives, or ligands required. nih.gov |

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. researchgate.net A one-pot, two-step synthesis of isoquinoline-fused isoquinolines has been reported, starting from α-amino acid esters and 2-alkynyl benzaldehydes. researchgate.net This strategy involves an unconventional Pictet–Spengler reaction followed by a gold-catalyzed intramolecular hydroamination. researchgate.net Another efficient one-pot synthesis of isoquinolines involves a three-component reaction of aryl ketones, hydroxylamine, and an internal alkyne, catalyzed by rhodium(III). organic-chemistry.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Factors such as the choice of catalyst, solvent, temperature, and reactants can significantly influence the outcome of a reaction. For instance, in a silver-catalyzed cyclization–deoxygenation reaction for the synthesis of isoquinolines, screening of various transition-metal catalysts, solvents, and temperatures was performed to identify the optimal conditions. thieme-connect.de It was found that AgOTf as the catalyst in DMF at 60 °C provided the best results. thieme-connect.de

Solvent Effects on Synthetic Pathways

The choice of solvent can have a profound impact on the chemoselectivity and reaction pathway in the synthesis of isoquinoline derivatives. nih.gov A study on the synthesis of different isoquinolinone derivatives mediated by a hypervalent iodine(III) reagent demonstrated that the solvent dictates the isomeric product formed. nih.gov By reacting o-alkenylbenzamide derivatives with the reagent in either acetonitrile (B52724) or wet hexafluoro-2-isopropanol, either 3- or 4-substituted isoquinolinone derivatives could be obtained with high chemoselectivity. nih.gov This highlights the critical role of the solvent in controlling the reaction outcome. nih.gov

| Solvent | Reagent | Product Type |

| Acetonitrile | (Phenyliodonio)sulfamate (PISA) | 4-substituted isoquinolinone |

| Wet Hexafluoro-2-isopropanol | (Phenyliodonio)sulfamate (PISA) | 3-substituted isoquinolinone |

Temperature and Pressure Control in Industrial Settings

In industrial chemical synthesis, temperature and pressure are critical parameters that directly influence reaction rates, selectivity, and safety. Exothermic or endothermic reactions require robust thermal management systems to maintain the optimal temperature range. Deviations can lead to reduced yields, increased impurity formation, or, in worst-case scenarios, thermal runaway events.

Similarly, pressure control is essential, particularly for reactions involving gaseous reagents or byproducts. Maintaining a specific pressure can influence reaction equilibrium, enhance reaction rates, and ensure the process remains within the design limits of the reactor equipment. For the synthesis of heterocyclic compounds like isoquinolines, reactions are often conducted at elevated temperatures to overcome activation energy barriers, necessitating careful monitoring and control. chemicalbook.com For instance, the synthesis of the related 1-chloroisoquinoline from isoquinoline-N-oxide using phosphorus oxychloride is typically performed at reflux, around 105 °C, under atmospheric pressure. chemicalbook.com Scaling up such a process would require reactors with advanced heat exchange capabilities to manage the thermal load effectively.

Table 1: General Industrial Reaction Parameters and Their Importance

| Parameter | Importance in Industrial Synthesis | Potential Consequences of Poor Control |

|---|---|---|

| Temperature | Influences reaction rate and selectivity; ensures process safety. | Decreased yield, byproduct formation, thermal runaway. |

| Pressure | Affects reaction equilibrium and rate; critical for gas-phase reactions. | Incomplete reaction, equipment failure, safety hazards. |

Reagent Stoichiometry and Catalytic Loading

The precise ratio of reactants (stoichiometry) is fundamental to maximizing the yield of this compound while minimizing waste and the formation of impurities. In multi-step syntheses, ensuring the correct stoichiometry at each stage prevents the carry-over of unreacted starting materials, which can complicate purification processes. researchgate.net

When catalysts are employed, as is common in the synthesis of complex heterocyclic systems, the catalytic loading (the amount of catalyst relative to the reactants) must be optimized. organic-chemistry.org Sufficient loading is required to achieve a desirable reaction rate, but excessive amounts can be uneconomical and may lead to side reactions or difficulties in removing the catalyst from the final product. Optimization studies are crucial to find the ideal balance between reaction speed, yield, and cost. For example, in the optimization of related isoquinolinone syntheses, reagent equivalents are carefully screened to maximize yield. nih.govresearchgate.net

Table 2: Principles of Stoichiometry and Catalyst Optimization

| Factor | Principle | Goal |

|---|---|---|

| Reagent Stoichiometry | The quantitative relationship between reactants and products. | Maximize product yield, minimize waste and side products. |

| Catalytic Loading | The amount of catalyst used relative to the substrate. | Achieve optimal reaction rate and conversion with minimal catalyst usage. |

Derivatization Strategies of this compound

The structure of this compound features two primary reactive sites: the chlorine atom at the C1 position and the methyl ester at the C4 position. These functional groups allow for a wide range of derivatization reactions.

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the C1 position of the isoquinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the electron-withdrawing nature of the nitrogen atom within the aromatic ring system and the ester group at C4. This activation allows the chlorine to be displaced by a variety of nucleophiles. nih.gov Such reactions on chloroquinolines and related heterocycles are well-documented. nih.govnih.govresearchgate.net

Common nucleophiles include amines (ammonia, primary, and secondary amines) to yield aminoisoquinolines, alkoxides to form ethers, and thiols to produce thioethers. nih.govnih.govresearchgate.net These reactions are typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMAc or DMF. nih.gov

Table 3: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ (e.g., Aniline) | 1-Amino-isoquinoline derivative |

| Alkoxide | R-ONa (e.g., Sodium methoxide) | 1-Alkoxy-isoquinoline derivative |

Reduction Reactions to Form Different Derivatives

The ester group is the primary site for reduction, though the stability of the chloro-substituted aromatic ring must be considered. Strong reducing agents are required to reduce the ester functionality.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. masterorganicchemistry.comadichemistry.com The expected product from the reduction of this compound with LiAlH₄ would be (1-chloroisoquinolin-4-yl)methanol. The reaction is typically performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comechemi.com While LiAlH₄ can reduce some C-Cl bonds, aryl chlorides are generally resistant to these conditions, suggesting the 1-chloro substituent would likely remain intact. Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. khanacademy.org

Table 4: Reduction of the Ester Moiety

| Reducing Agent | Solvent | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | (1-chloroisoquinolin-4-yl)methanol |

| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | No reaction |

Functional Group Interconversions of the Ester Moiety

The methyl ester group can undergo several fundamental transformations, primarily hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 1-chloroisoquinoline-4-carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification), often using sodium hydroxide (B78521) in an aqueous alcohol solution, is common and proceeds via an irreversible process after acidification of the resulting carboxylate salt.

Transesterification: This reaction involves converting the methyl ester into a different ester (e.g., an ethyl or benzyl (B1604629) ester) by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.comorganic-chemistry.org

Table 5: Functional Group Interconversions of the Ester

| Reaction | Reagents / Conditions | Product |

|---|---|---|

| Hydrolysis (Basic) | 1. NaOH, H₂O/MeOH, Heat 2. H₃O⁺ | 1-chloroisoquinoline-4-carboxylic acid |

| Hydrolysis (Acidic) | H₃O⁺ (e.g., aq. HCl), Heat | 1-chloroisoquinoline-4-carboxylic acid |

| Transesterification | R-OH (e.g., Ethanol), cat. H⁺ or NaOEt | this compound |

Iii. Mechanistic Investigations of Methyl 1 Chloroisoquinoline 4 Carboxylate Reactions

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthetic utility of methyl 1-chloroisoquinoline-4-carboxylate is rooted in the reactivity of its distinct functional groups. Mechanistic studies, often drawing parallels from related quinoline (B57606) and carboxylic acid derivative chemistry, reveal pathways dominated by nucleophilic substitution reactions. These transformations are crucial for elaborating the core structure into more complex molecules.

The reactivity of this compound is primarily governed by the interplay between the chlorine atom at the C1 position and the methyl carboxylate group at the C4 position.

Chlorine Atom: The chlorine atom attached to the isoquinoline (B145761) core is a key reactive site. As a halogen, it is an effective leaving group in nucleophilic aromatic substitution reactions. Its departure is facilitated by the electron-withdrawing nature of the adjacent nitrogen atom in the heterocyclic ring. This makes the C1 position susceptible to attack by a wide range of nucleophiles. In reactions, such as those involving amines or alkoxides, the chlorine atom is displaced to form a new carbon-nucleophile bond. The inductive electron withdrawal by chlorine deactivates the ring to some extent, but its ability to act as a leaving group is its most significant contribution to the molecule's reactivity. msu.edu

Ester Group (Methyl Carboxylate): The methyl carboxylate group (-COOCH₃) primarily functions as an acylating agent. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to nucleophilic acyl substitution. libretexts.org This reaction proceeds through a characteristic tetrahedral intermediate. libretexts.org The reactivity of the ester is moderate compared to other carboxylic acid derivatives like acyl chlorides but more reactive than amides. libretexts.org The ester group can also influence the reactivity of the isoquinoline ring system through its electron-withdrawing resonance and inductive effects, which can affect the regioselectivity of other reactions.

The combined presence of these two groups allows for sequential or selective reactions. For instance, a strong nucleophile might first displace the chlorine atom, followed by a separate reaction targeting the ester, or vice versa, depending on the chosen reagents and reaction conditions.

In nucleophilic acyl substitution reactions involving the ester group of this compound, the formation of a tetrahedral intermediate is a critical step. libretexts.org When a nucleophile attacks the electrophilic carbonyl carbon of the ester, the carbon's hybridization changes from sp² to sp³, and a transient, negatively charged oxygen species is formed. This tetrahedral intermediate is typically unstable and rapidly collapses. libretexts.org The collapse involves the reformation of the carbon-oxygen double bond and the expulsion of the methoxide (B1231860) (-OCH₃) as a leaving group, resulting in the substitution of the original ester group with the incoming nucleophile. libretexts.orglibretexts.org

For nucleophilic aromatic substitution at the C1 position, the mechanism can proceed through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. The attacking nucleophile adds to the carbon bearing the chlorine atom, forming a tetrahedral intermediate that disrupts the ring's aromaticity. The negative charge is delocalized over the heterocyclic system. The subsequent expulsion of the chloride ion restores the aromaticity of the isoquinoline ring and yields the substituted product.

While specific kinetic data for this compound are not extensively detailed in the available literature, the principles governing its reactions can be inferred from studies of similar compounds. Reactions involving nucleophilic substitution are expected to follow second-order kinetics, where the rate is dependent on the concentration of both the substrate and the nucleophile.

Several factors are known to influence the reaction rate:

Solvent Polarity: Nucleophilic substitution reactions, particularly those proceeding through charged intermediates like the Sₙ2 type, are often accelerated in polar solvents. mdpi.comnih.gov

Nucleophile Strength: A stronger nucleophile will generally lead to a faster reaction rate.

Leaving Group Ability: The chloride ion is a good leaving group, contributing to a favorable reaction rate for substitutions at the C1 position.

Kinetic studies for analogous systems, such as the solvolysis of arenesulfonyl halides, often employ techniques like monitoring the change in concentration of reactants or products over time using spectroscopic methods to determine rate constants (k) and reaction orders. nih.gov Such studies help elucidate whether a reaction proceeds through a unimolecular (Sₙ1) or bimolecular (Sₙ2) pathway. nih.gov

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules like this compound. These theoretical studies complement experimental findings by predicting geometries, electronic properties, and reaction pathways.

DFT calculations are a powerful tool for investigating the properties of heterocyclic compounds. scielo.org.mx For this compound, DFT would be used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles in the gas phase. Such calculations can predict the molecule's most stable conformation and provide a foundation for understanding its reactivity.

Furthermore, DFT is employed to calculate electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. scielo.org.mx The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, thereby predicting sites susceptible to attack. scielo.org.mx

From DFT calculations, various reactivity descriptors can be derived to quantify the molecule's chemical behavior. frontiersin.org

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron to a higher energy orbital.

Mulliken and Natural Population Analysis (NPA): These analyses are used to calculate the partial charges on each atom in the molecule. scielo.org.mx This information helps identify the most electrophilic and nucleophilic centers. For instance, the carbonyl carbon of the ester and the C1 carbon attached to the chlorine would be expected to carry significant partial positive charges, confirming their susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. Red-colored regions indicate areas of high electron density (nucleophilic sites), while blue-colored regions denote electron-deficient areas (electrophilic sites).

These computational descriptors provide a theoretical framework for understanding the reactivity patterns observed in experimental studies.

Density Functional Theory (DFT) Calculations

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.orgnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov

For this compound, FMO analysis can predict its behavior in various reactions. For instance, in a nucleophilic aromatic substitution reaction where the chlorine at the C-1 position is replaced, the LUMO of the isoquinoline ring system would be of primary interest. The analysis would identify the regions of the molecule most susceptible to nucleophilic attack by examining the distribution and coefficients of the LUMO on the atoms of the isoquinoline core.

Computational studies on other substituted isoquinolines have demonstrated the utility of this approach. For example, DFT calculations have been used to analyze the FMOs of newly designed isoquinoline derivatives to understand their electronic and optical properties. nih.gov These studies show how the introduction of different functional groups (electron-donating or electron-withdrawing) can alter the energies of the HOMO and LUMO, thereby tuning the molecule's reactivity. nih.govrsc.org A similar analysis for this compound would involve calculating the energies and visualizing the shapes of its HOMO and LUMO to predict its electrophilic and nucleophilic sites.

Below is an example of how FMO data from a computational study on a reference isoquinoline derivative (BPDI) is presented. nih.gov A similar table would be generated for this compound in a specific computational investigation.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Isoquinoline Derivative (BPDI) nih.gov | -6.08 | -1.87 | 4.21 |

Solvation Effects on Reactivity

The solvent in which a reaction is conducted can dramatically influence its rate and mechanism through solvation effects. wikipedia.orgnih.gov Solvents can stabilize or destabilize reactants, products, and, most importantly, the transition state of a reaction. wikipedia.org This differential solvation can alter the activation energy of the reaction. The Hughes-Ingold rules provide a general framework for predicting the effect of solvent polarity on substitution reactions. wikipedia.org

For reactions involving this compound, such as its solvolysis or substitution reactions, the choice of solvent is critical. The reaction mechanism can shift depending on the solvent's properties, such as its polarity and its ability to act as a hydrogen bond donor (protic) or not (aprotic). libretexts.org

Polar Protic Solvents (e.g., water, ethanol): These solvents are effective at solvating both cations and anions. In a potential SN1-type reaction of this compound, a protic solvent would stabilize the departing chloride anion through hydrogen bonding and the potential isoquinolinyl carbocation, thus accelerating the ionization step. libretexts.org

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess large dipole moments but lack acidic protons. They are excellent at solvating cations but less effective at solvating anions. libretexts.org In an SN2-type reaction with an anionic nucleophile, a polar aprotic solvent would leave the nucleophile relatively "bare" and more reactive, potentially leading to a significant rate enhancement compared to protic solvents. libretexts.org

Kinetic studies on the reaction of analogous heterocyclic compounds, such as 2-chloroquinoxaline (B48734) with piperidine, have been performed in various solvent mixtures (e.g., DMSO-H₂O) to quantify these effects. researchgate.net Such studies reveal how thermodynamic activation parameters (ΔH‡, ΔS‡, and ΔG‡) are strongly dependent on the solvent composition. researchgate.net A similar investigation for this compound would involve measuring reaction rates in a series of solvents with varying properties to elucidate the transition state structure and the degree of charge separation.

The following table illustrates how reaction rate constants can vary with solvent composition, based on data for a related reaction. mdpi.com

| Solvent (EtOH/Water % v/v) | Rate Constant (k) x 10-5 s-1 | Mechanism Type |

|---|---|---|

| 100% EtOH | 1.23 | Bimolecular Dominant mdpi.com |

| 90% EtOH | 4.10 | Mixed mdpi.com |

Quantum Chemical Studies for Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are indispensable for predicting chemical reactivity and elucidating reaction mechanisms. nih.gov These computational methods allow for the calculation of molecular geometries, electronic structures, and the energies of reactants, transition states, and products. mdpi.com

For this compound, quantum chemical studies can provide several key insights:

Electron Distribution and Reactivity Sites : By calculating the electron density and electrostatic potential, researchers can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This helps in predicting the most likely sites for chemical attack.

Reaction Pathway Modeling : DFT calculations can map out the entire energy profile of a proposed reaction. This involves locating the transition state structure connecting reactants and products and calculating its energy, which corresponds to the activation barrier of the reaction. This is crucial for determining the feasibility of a reaction and distinguishing between competing mechanistic pathways (e.g., SN1 vs. SN2 vs. addition-elimination).

Substituent Effects : These studies can systematically model how changing the substituents on the isoquinoline ring would affect its reactivity, guiding the synthesis of new derivatives with desired properties.

For example, DFT calculations were used to understand the regioselectivity of the methylation of a related methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, successfully explaining the experimentally observed product distribution by analyzing the electronic structure of the corresponding anion. mdpi.com A similar approach for this compound would provide a theoretical foundation for its observed chemical behavior and predict the outcomes of unknown reactions.

Molecular Dynamics Simulations

While quantum chemical studies often focus on static structures (reactants, products, transition states), Molecular Dynamics (MD) simulations provide a dynamic view of chemical processes over time. tandfonline.commdpi.com MD simulations model the motions of atoms and molecules by solving Newton's equations of motion, offering insights into the role of molecular motion, conformational changes, and solvent dynamics in a reaction. mdpi.com

In the context of this compound reactions, MD simulations could be employed to:

Simulate Solvation Shell Dynamics : An MD simulation can model the explicit interactions between the isoquinoline derivative and surrounding solvent molecules. This allows for the visualization of how the solvent shell reorganizes to stabilize the transition state as the reaction proceeds.

Investigate Conformational Flexibility : The simulations can explore the different conformations of the molecule and how its flexibility might influence its accessibility to a reacting partner.

Determine Free Energy Profiles : By using advanced simulation techniques, MD can be used to calculate the free energy profile along a reaction coordinate, providing a more complete picture of the reaction thermodynamics and kinetics than static quantum calculations alone.

MD simulations have been successfully used to validate the binding stability of quinoline and isoquinoline derivatives within the active sites of enzymes. tandfonline.commdpi.com These studies typically analyze parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex over the simulation time (e.g., 100 ns). mdpi.com While often used in a biological context, the same methodology can be applied to study the stability of a reactant-solvent or reactant-catalyst complex in a chemical reaction, providing critical insights into the dynamic nature of the process.

The stability of a molecular system over time, a key output of MD simulations, is often presented in a table like the one below, derived from a study on a quinoline derivative complex. mdpi.com

| System | Simulation Time (ns) | Average RMSD (Å) | Stability Assessment |

|---|---|---|---|

| Protein-Ligand Complex mdpi.com | 100 | ~2.5 | Stable |

Iv. Advanced Analytical Techniques for Characterization and Purity Assessment

Chromatographic Methods for Purity and Isomeric Analysis

Chromatography is an indispensable tool for separating the target compound from impurities, starting materials, and byproducts that may be present after synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds like Methyl 1-chloroisoquinoline-4-carboxylate. For this particular molecule, a reversed-phase HPLC method would be highly effective. This typically involves a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase.

A gradient elution method, starting with a higher polarity solvent (like water with a buffer, e.g., ammonium (B1175870) acetate) and gradually increasing the concentration of an organic modifier (like acetonitrile (B52724) or methanol), would likely be employed to ensure the separation of compounds with a range of polarities. chemicalbook.com Detection is commonly achieved using a photodiode array (PDA) or a UV-Vis detector set to a wavelength where the isoquinoline (B145761) core exhibits strong absorbance, providing both qualitative and quantitative data. nih.gov The retention time of the main peak is characteristic of the compound, while its area percentage is used to determine purity.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased speed, and greater sensitivity. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates operation at much higher pressures. This results in sharper and narrower peaks, allowing for better separation of closely related impurities from the main compound peak. For this compound, a UPLC method would provide a more detailed purity profile in a fraction of the time required for an HPLC analysis, making it ideal for high-throughput screening and quality control.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, its application to this compound presents challenges. Due to its relatively high molecular weight and polar functional groups, the compound is expected to have a high boiling point and may be prone to thermal degradation in the hot GC injection port. nih.gov For GC analysis to be feasible, a high-temperature capillary column with a stable stationary phase would be required, and the inlet temperature would need to be carefully optimized to ensure volatilization without decomposition. biosynth.com In some cases, derivatization of the molecule to a more volatile form might be necessary, though this adds complexity to the analysis. researchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal and reversed-phase HPLC. rsc.org This technique uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of a polar organic co-solvent (modifier) like methanol (B129727). medjchem.com SFC offers several advantages for the analysis of compounds like isoquinoline derivatives, including fast analysis times and unique selectivity, which can be particularly useful for separating isomers. medjchem.comoregonstate.edu The low viscosity of the supercritical mobile phase allows for higher flow rates without generating excessive backpressure, leading to very efficient separations. medjchem.com SFC is especially well-suited for both analytical and preparative-scale purification.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the precise molecular structure of the synthesized compound, confirming its identity beyond doubt.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for organic structure determination. While specific experimental spectra for this compound were not available in the searched literature, a detailed prediction of the expected ¹H and ¹³C NMR spectra can be made based on the compound's structure and established spectroscopic principles.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their electronic environment, and their connectivity. For this compound, the spectrum would show signals for the five aromatic protons and the three methyl protons.

Aromatic Protons (5H): These would appear in the downfield region, typically between 7.5 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their position on the isoquinoline ring system and their coupling to neighboring protons. The proton at the C3 position is expected to be a singlet, while the protons on the benzo-fused ring (C5, C6, C7, C8) will show complex splitting patterns (e.g., doublets and multiplets).

Methyl Protons (3H): The three protons of the methyl ester group (-OCH₃) would appear as a sharp singlet further upfield, likely in the range of 3.9-4.1 ppm. The singlet multiplicity is due to the absence of any adjacent protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H3 | ~8.5 - 8.8 | Singlet (s) | 1H |

| H5, H8 | ~8.0 - 8.4 | Doublet (d) or Multiplet (m) | 2H |

| H6, H7 | ~7.6 - 7.9 | Multiplet (m) | 2H |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment (e.g., aromatic, carbonyl, aliphatic).

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and would appear at the lowest field, typically in the range of 165-170 ppm. researchgate.net

Aromatic/Heteroaromatic Carbons (10C): The ten carbons of the isoquinoline ring system would produce signals in the aromatic region, generally between 120 and 155 ppm. medjchem.com Carbons directly attached to the electronegative nitrogen (C1, C3) or chlorine (C1) atoms would be shifted further downfield compared to the others. Quaternary carbons (those without attached protons, such as C1, C4, C4a, C8a) will typically show weaker signals.

Methyl Carbon (-OCH₃): The carbon of the methyl ester group would appear in the upfield region of the spectrum, expected around 52-55 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~165 - 170 |

| C1 | ~150 - 155 |

| C3 | ~145 - 150 |

| C4a, C8a | ~135 - 145 |

| C4 | ~125 - 135 |

| C5, C6, C7, C8 | ~122 - 132 |

| -OCH₃ | ~52 - 55 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method is crucial for confirming its molecular weight and providing clues about its structure through fragmentation patterns.

The compound has a molecular formula of C₁₁H₈ClNO₂. biosynth.com The expected molecular weight is approximately 221.64 g/mol , and its exact mass is 221.02400. biosynth.comalfa-chemistry.com In a typical mass spectrum using electrospray ionization (ESI) in positive mode, the molecule would likely be observed as a protonated molecular ion, [M+H]⁺, at an m/z value of approximately 222.03.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of a chlorine atom, two distinct peaks would be observed for the molecular ion: one for the ³⁵Cl isotope ([M]⁺) and another for the ³⁷Cl isotope ([M+2]⁺). The relative intensity of these peaks would be approximately 3:1, which is characteristic of the natural abundance of these chlorine isotopes.

Fragmentation analysis provides further structural confirmation. Common fragmentation pathways for this molecule could include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃), leading to significant fragment ions that can be detected and analyzed.

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.64 g/mol biosynth.com |

| Exact Mass | 221.02400 alfa-chemistry.com |

| Predicted [M+H]⁺ Ion | m/z 222.03 |

| Isotopic Peak [M]⁺ (³⁵Cl) | m/z 221.02 |

| Isotopic Peak [M+2]⁺ (³⁷Cl) | m/z 223.02 |

| [M]⁺:[M+2]⁺ Ratio | Approx. 3:1 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct functional groups. A strong absorption band is expected in the range of 1720-1740 cm⁻¹, which is typical for the C=O stretching vibration of the ester group. The C-O single bond stretching of the ester would likely appear in the 1200-1300 cm⁻¹ region.

The aromatic isoquinoline ring would produce several signals. Aromatic C=C stretching vibrations are expected between 1450 and 1600 cm⁻¹. The C=N stretching vibration of the isoquinoline ring typically appears in the 1620-1680 cm⁻¹ range. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C-Cl bond would show a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic ring system.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Ester C=O | Stretch | 1720 - 1740 |

| Isoquinoline C=N | Stretch | 1620 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ester C-O | Stretch | 1200 - 1300 |

| C-Cl | Stretch | 600 - 800 |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions. Molecules with conjugated systems, like this compound, typically exhibit strong UV absorption.

The isoquinoline ring is a chromophore that undergoes π→π* electronic transitions. The presence of the ester group (C=O) in conjugation with the aromatic system can influence the absorption maxima (λmax). The carbonyl group itself can undergo a weaker n→π* transition. Due to the extended conjugation of the isoquinoline ring system with the carbonyl group, the π→π* transition is expected to have a high molar absorptivity (ε) and occur at a longer wavelength compared to non-conjugated systems. The n→π* transition of the carbonyl group is expected to be observed as a weaker band at an even longer wavelength.

Table 3: Predicted UV-Visible Absorption Data for this compound

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |

| π→π | Conjugated Isoquinoline System | ~250 - 350 | Strong |

| n→π | Carbonyl (Ester) Group | ~300 - 400 | Weak |

Elemental Analysis and Purity Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₁₁H₈ClNO₂), the theoretical percentage of each element can be calculated based on its molecular formula and atomic weights. This experimental data is then compared to the theoretical values to confirm the empirical formula and assess the sample's purity.

Purity determination is often accomplished using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), frequently coupled with a mass spectrometer (LC/MS or GC/MS). These methods separate the target compound from any impurities, and the purity is typically expressed as a percentage based on the relative peak area of the main compound.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 59.61% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.64% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.99% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.32% |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.44% |

| Total | 221.643 | 100.00% |

V. Biological and Pharmacological Research Applications of Methyl 1 Chloroisoquinoline 4 Carboxylate and Its Derivatives

Investigation of Biological Activities and Pharmacological Properties

The diverse biological effects of Methyl 1-chloroisoquinoline-4-carboxylate and its derivatives are a subject of ongoing scientific investigation. Research has demonstrated that modifications to the isoquinoline (B145761) and quinoline (B57606) core can lead to compounds with potent cytotoxic, enzyme-inhibiting, receptor-antagonizing, and antimicrobial properties.

Derivatives of the isoquinoline and quinoline nucleus have shown promising cytotoxic activity against a variety of human cancer cell lines.

Aminoisoquinoline-5,8-quinones, synthesized from 3-methyl-4-methoxycarbonylisoquinoline-5,8-quinone, have been evaluated for their cytotoxic effects. nih.gov Certain derivatives, particularly those derived from L-alanine, L-leucine, L-phenylalanine, and D-phenylalanine, displayed significant activity with IC₅₀ values ranging from 0.5 to 6.25 μM and demonstrated good selectivity indexes (≥2.24). nih.gov

Another study focused on a novel quinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), which exhibited potent cytotoxic activity against several cancer cell lines. mdpi.com The IC₅₀ values were determined to be 3.3 µg/mL for hepatocellular carcinoma (HepG2), 23 µg/mL for colon carcinoma (HCT-116), 3.1 µg/mL for breast cancer (MCF-7), and 9.96 µg/mL for lung cancer (A549) cells. mdpi.com The mechanism of action for BAPPN was found to involve the upregulation of apoptotic proteins caspase-3 and p53, and the downregulation of proliferative proteins VEGF, PCNA, and Ki67. mdpi.com

Furthermore, a series of 2-aryl-4,6-disubstituted quinolines were synthesized and evaluated for their in vitro antitumor activity. researchgate.net Several of these compounds showed significant cytotoxic activity against five tumor cell lines (HePG-2, HCT-116, MCF-7, PC3, and Hela) with IC₅₀ values ranging from 5.6 to 19.2 µg/ml. researchgate.net

Table 1: Cytotoxic Activity of Isoquinoline and Quinoline Derivatives

| Compound Class | Cancer Cell Line(s) | IC₅₀ Range | Reference |

| Aminoisoquinoline-5,8-quinones | Various | 0.5 - 6.25 µM | nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | HepG2, HCT-116, MCF-7, A549 | 3.1 - 23 µg/mL | mdpi.com |

| 2-Aryl-4,6-disubstituted quinolines | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6 - 19.2 µg/mL | researchgate.net |

| 7-Chloro-(4-thioalkylquinoline) derivatives | HCT116, CCRF-CEM, K562, A549, U2OS | Active (IC₅₀ < 50 µM) | mdpi.com |

Derivatives of isoquinoline and related heterocyclic structures are being investigated as inhibitors of cholinesterases, enzymes critical in the regulation of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for diseases such as Alzheimer's. nih.gov

A series of benzothiazole-isoquinoline derivatives were synthesized and tested for their inhibitory potency against both monoamine oxidase (MAO) and cholinesterases. nih.gov While these compounds showed no inhibitory effect on AChE, several demonstrated significant BuChE inhibitory activity. nih.gov For instance, compound 4g from the series showed the highest BuChE inhibitory activity, and compound 4i displayed an IC₅₀ value of 16.49 ± 3.59 μM against MAO-B. nih.gov

In another study, a series of lawsone-quinoxaline hybrids were designed as dual binding site cholinesterase inhibitors. nih.gov One compound, 6d , emerged as a highly potent inhibitor with an IC₅₀ of 20 nM for AChE and 220 nM for BChE, and it did not exhibit cytotoxicity against neuronal cells. nih.gov Salicylanilide N,N-disubstituted (thio)carbamates have also been investigated, showing weak to moderate inhibition of both cholinesterases with IC₅₀ values ranging from 1.60 to 311.0 µM. mdpi.com Notably, some of these derivatives showed greater inhibition of AChE than the established drug rivastigmine. mdpi.com

Table 2: Cholinesterase Inhibitory Activity of Isoquinoline and Related Derivatives

| Compound Class | Target Enzyme(s) | IC₅₀ Values | Reference |

| Benzothiazole-isoquinoline derivatives | BuChE, MAO-B | Significant BuChE inhibition; IC₅₀ = 16.49 µM (for 4i against MAO-B) | nih.gov |

| Lawsone-quinoxaline hybrids | AChE, BChE | IC₅₀ = 20 nM (AChE), 220 nM (BChE) (for compound 6d) | nih.gov |

| Salicylanilide N,N-disubstituted (thio)carbamates | AChE, BChE | 1.60 - 311.0 µM | mdpi.com |

The structural features of isoquinoline and quinoline derivatives make them promising candidates for the development of treatments for neurodegenerative diseases like Parkinson's and Alzheimer's.

Research has implicated isoquinoline derivatives, which are structurally related to the neurotoxin MPTP, in the inhibition of mitochondrial complex I. This inhibition can lead to mitochondrial respiratory failure, a process thought to contribute to the nigral cell death seen in Parkinson's disease. nih.gov Several isoquinoline derivatives were found to be more potent inhibitors of complex I than MPP+, with N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline showing an IC₅₀ of 0.36 mM. nih.gov

Furthermore, 4-amino-7-chloroquinoline derivatives have been identified as synthetic agonists for the nuclear receptor Nurr1 (NR4A2), a promising drug target for Parkinson's disease. researchgate.netnih.gov Activation of Nurr1 is believed to be neuroprotective. researchgate.net In the context of Alzheimer's disease, multi-target-directed ligands are being explored. One study designed N-methylpropargylamino-quinazoline derivatives to concurrently inhibit cholinesterases and monoamine oxidase, and to act as N-methyl-d-aspartate receptor (NMDAR) antagonists, addressing multiple pathological pathways of the disease. mdpi.com

This compound itself is described as a potent antagonist of the prostanoid receptor. biosynth.com It functions by blocking the binding of prostanoids to their receptor, thereby inhibiting the production of inflammatory molecules. biosynth.com This compound has shown selectivity for COX-2 over COX-1. biosynth.com

Building on the isoquinoline scaffold, a novel series of derivatives were developed as potent antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a key receptor in allergic inflammation. nih.gov One of the most potent compounds, TASP0376377, exhibited a strong binding affinity (IC₅₀ = 19 nM) and excellent functional antagonist activity (IC₅₀ = 13 nM). nih.gov Furthermore, this compound showed high selectivity for CRTH2 over other prostanoid receptors and COX enzymes. nih.gov Similarly, tetrahydroquinoline-derived inhibitors of the CRTH2 receptor have been discovered and optimized to yield potent and orally bioavailable antagonists. nih.gov

Table 3: CRTH2 Receptor Antagonist Activity

| Compound | Binding Affinity (IC₅₀) | Functional Antagonist Activity (IC₅₀) | Reference |

| TASP0376377 | 19 nM | 13 nM | nih.gov |

The quinoline core is famously present in antimalarial drugs like chloroquine. Modern research continues to explore quinoline and isoquinoline derivatives for their antiparasitic potential.

A series of quinoline-4-carboxamides were identified from a phenotypic screen against the blood stage of Plasmodium falciparum. nih.gov Optimization of the initial hit compound led to molecules with low nanomolar in vitro potency and excellent oral efficacy in a mouse model of malaria, with ED₉₀ values below 1 mg/kg. nih.gov The mechanism of action for this series was identified as the inhibition of translation elongation factor 2 (PfEF2). nih.gov

In another study, 4-arylquinoline-2-carboxylates were synthesized and showed antiprotozoal activity against the parasite Toxoplasma gondii, the causative agent of toxoplasmosis. nih.gov

Isoquinoline derivatives have been screened for their ability to combat bacterial and fungal pathogens.

A study on various isoquinoline alkaloids and their derivatives found that compounds like (+)-actinodaphnine, (+)-N-Me-actinodaphnine, and (+)-anonaine had strong inhibitory activities against Gram-positive bacteria such as Bacillus cereus, Micrococcus sp., and Staphylococcus aureus, with MIC values of ≥ 50 micrograms/ml. nih.gov Some of these compounds also showed potent antifungal activities against Candida albicans and Cryptococcus neoformans (MIC = 62.5-1000 micrograms/ml). nih.gov

In a separate investigation, newly synthesized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) were evaluated. nih.gov Many of these compounds exhibited high and broad-range bactericidal activity. Specifically, chlorinated derivatives like chlorobenzoate and chlorophenylpropanoate esters showed the greatest antifungal activity. nih.gov

Table 4: Antimicrobial Activity of Isoquinoline Derivatives

| Compound Class/Name | Target Organism(s) | MIC Range | Reference |

| Isoquinoline alkaloids (e.g., (+)-actinodaphnine) | Gram-positive bacteria (e.g., S. aureus) | ≥ 50 µg/mL | nih.gov |

| Isoquinoline alkaloids (e.g., (+)-actinodaphnine) | Fungi (e.g., C. albicans) | 62.5 - 1000 µg/mL | nih.gov |

| Chlorinated 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | Fungi | Not specified | nih.gov |

Antiviral Activities (e.g., Hepatitis C)

While direct evidence of the antiviral activity of this compound against Hepatitis C virus (HCV) is not prominently documented in available research, the broader class of isoquinoline alkaloids has demonstrated notable antiviral properties against several viruses. For instance, certain isoquinoline alkaloids have shown efficacy against the Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Hepatitis B Virus (HBV). mdpi.com

Specifically, michellamine alkaloids, which feature an isoquinoline core, have been identified as effective agents against both HIV-1 and HIV-2. mdpi.com Other isoquinoline derivatives have been reported to be effective against HIV with IC50 values in the microgram per milliliter range. mdpi.com Furthermore, protoberberine alkaloids, another class of isoquinoline derivatives, have demonstrated anti-HBV activity. mdpi.com For example, dehydrocavidine and dehydroapocavidine have been shown to inhibit the Hepatitis B e-antigen (HBeAg) by 51% and 54%, respectively. mdpi.com

These findings suggest that the isoquinoline scaffold could serve as a valuable template for the development of novel antiviral agents. However, further investigation is required to determine if this compound or its derivatives possess any activity against HCV.

Medicinal Chemistry and Drug Discovery Applications

The isoquinoline and quinoline frameworks are pivotal in medicinal chemistry and drug discovery due to their versatile biological activities. nih.govresearchgate.net These scaffolds are integral to the development of new therapeutic agents targeting a range of diseases.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For isoquinoline and quinoline derivatives, SAR studies have been instrumental in identifying key structural features that govern their potency and selectivity as inhibitors or ligands for various biological targets.

For instance, in the development of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, SAR studies revealed that potency is generally improved with higher lipophilicity. nih.gov It was also found that large substituents at the 5-position of the tetrahydroisoquinoline ring were well-tolerated, and the nature of the linker at the 7-position was critical for activity. nih.gov

In the context of opioid receptor ligands, SAR studies on substituted trans-3-(decahydro-4a-isoquinolinyl)phenols showed that the introduction of a 6-exocyclic methylene (B1212753) group enhanced both antinociceptive activity and kappa-opioid receptor selectivity. mdpi.com Furthermore, the substituent on the nitrogen atom was found to influence receptor selectivity, with N-cyclopropylmethyl derivatives favoring the kappa-receptor and N-methyl derivatives showing greater mu-receptor selectivity. mdpi.com

| Compound Class | Target | Key SAR Findings | Reference |

|---|---|---|---|

| Tetrahydroisoquinoline Derivatives | Mycobacterium tuberculosis | Increased lipophilicity enhances potency. Large substituents at the 5-position are tolerated. The nature of the linker at the 7-position is crucial. | nih.gov |

| trans-3-(decahydro-4a-isoquinolinyl)phenols | Opioid Receptors | A 6-exocyclic methylene group enhances activity and kappa-selectivity. N-cyclopropylmethyl favors kappa-selectivity, while N-methyl favors mu-selectivity. | mdpi.com |

The isoquinoline scaffold serves as a versatile starting point for the design and synthesis of novel bioactive molecules. nih.gov Medicinal chemists often employ strategies like molecular hybridization, which involves combining the isoquinoline core with other pharmacologically active fragments to create new compounds with enhanced or novel biological activities. nih.gov

The synthesis of isoquinoline derivatives can be achieved through various methods, including the Pomeranz–Fritsch reaction, which utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) to form the isoquinoline ring. researchgate.net Modifications to the core structure, such as the introduction of substituents at various positions, are then carried out to generate a library of compounds for biological screening. nih.gov For example, a series of 3-aryl-5-substituted-isoquinolin-1-ones were designed and synthesized as potent tankyrase inhibitors. biosolveit.demedchemexpress.com

Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. biosolveit.de For isoquinoline-based compounds, lead optimization may involve modifying substituents on the isoquinoline ring to enhance target binding or improve metabolic stability. nih.gov

Scaffold morphing is an advanced lead optimization strategy where the core structure of a molecule is replaced with a different scaffold while retaining the key pharmacophoric features. This approach can lead to the discovery of novel chemical classes with improved drug-like properties. For example, in the development of inhibitors for the ATP synthesis pathway, a 2,4-diaminoquinazoline scaffold was morphed into a quinoline and a pyrazolopyrimidine scaffold, resulting in a significant improvement in enzyme potency and selectivity. rsc.org

The isoquinoline scaffold has been successfully utilized in the development of inhibitors for various protein targets, including Tankyrase-1/2 and Checkpoint Kinase 1 (CHK1).

Tankyrase-1/2 Inhibitors : Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and are considered attractive targets for cancer therapy due to their role in the Wnt/β-catenin signaling pathway. mdpi.comnih.gov Several isoquinoline-based compounds have been identified as potent Tankyrase inhibitors. For instance, a series of isoquinolin-1(2H)-one derivatives were designed and synthesized, with some compounds exhibiting IC50 values in the nanomolar range against Tankyrase-1 and Tankyrase-2. nih.govbiosynth.com Similarly, 3-aryl-5-substituted-isoquinolin-1-ones have been identified as potent inhibitors of tankyrase activity. biosolveit.demedchemexpress.com

CHK1 Inhibitors : CHK1 is a key mediator in the DNA damage response pathway and its inhibition is a promising strategy for cancer therapy. nih.gov Isoquinoline derivatives have also been explored as CHK1 inhibitors. SAR-020106, a potent and highly selective isoquinoline CHK1 inhibitor, has been shown to enhance the efficacy of chemotherapy agents in preclinical models. nih.gov

| Inhibitor Class | Target | Example Compound/Series | Potency (IC50) | Reference |

|---|---|---|---|---|

| Isoquinolin-1(2H)-one derivatives | Tankyrase-1/2 | Compound 11c | TNKS1: 0.009 µM, TNKS2: 0.003 µM | nih.govbiosynth.com |

| 3-Aryl-5-substituted isoquinolin-1-ones | Tankyrase | Compound 21 | Potent inhibition of tankyrase activity | biosolveit.demedchemexpress.com |

| Isoquinoline derivative | CHK1 | SAR-020106 | Potent and highly selective | nih.gov |

The isoquinoline framework is also present in a number of compounds that interact with opioid receptors, which are key targets for pain management. mdpi.comnih.gov Both agonists and antagonists of opioid receptors have been developed from isoquinoline-based scaffolds.

A series of trans-3-(6- and 7-substituted-decahydro-4a-isoquinolinyl)phenols have been synthesized as potential opioid analgesics. mdpi.com SAR studies on these compounds have helped in understanding the structural requirements for affinity and selectivity towards different opioid receptor subtypes (mu, kappa, and delta). mdpi.com In a different approach, N-alkyl-octahydroisoquinolin-1-one-8-carboxamides have been reported as a novel class of selective kappa-opioid receptor (KOR) ligands that notably lack a basic nitrogen atom, a common feature in many opioid ligands. nih.gov

Mechanisms of Action at Molecular Targets

The therapeutic potential of this compound and its derivatives stems from their targeted interactions with key components of physiological and pathological pathways. Research has primarily focused on their ability to modulate the activity of specific enzymes and receptors involved in inflammation and immune responses.

This compound has been identified as a competitive inhibitor of the cyclooxygenase (COX) enzymes, with a notable selectivity for the COX-2 isoform over COX-1. biosynth.com The COX enzymes are central to the synthesis of prostaglandins (B1171923) from arachidonic acid, which are key mediators of inflammation, pain, and fever. biosynth.com By selectively inhibiting COX-2, this compound can potentially exert anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective functions of COX-1.

In addition to its effects on the COX pathway, this compound is characterized as a potent antagonist of prostanoid receptors. biosynth.com Prostanoid receptors are a family of G-protein-coupled receptors that are activated by prostaglandins and are involved in a wide range of physiological processes, including inflammation. By blocking the binding of prostanoids to their receptors, this compound can further inhibit inflammatory signaling cascades. biosynth.com This dual mechanism of action, targeting both the production and the signaling of inflammatory mediators, highlights the compound's potential as a multi-faceted anti-inflammatory agent.

Table 1: Known Molecular Targets of this compound

| Molecular Target | Interaction Type | Implied Biological Effect |

| Cyclooxygenase-2 (COX-2) | Selective, Competitive Inhibitor | Anti-inflammatory |

| Cyclooxygenase-1 (COX-1) | Lower Affinity Inhibitor | Reduced potential for GI side effects |

| Prostanoid Receptors | Antagonist | Anti-inflammatory |